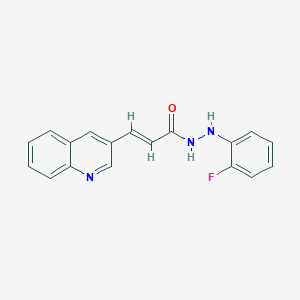
(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide, also known as 2-F-3-Q-PH, is an organic compound with a wide range of applications in scientific research. It is a type of hydrazide, a compound that contains a hydrazide functional group, and is used as a reagent in various chemical reactions. It has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Receptor Binding Affinity and Activity
Several studies have identified compounds structurally related to (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide with high affinity for central receptors, such as benzodiazepine receptors, showcasing their potential in modulating receptor activities. For example, Carotti et al. (2003) synthesized compounds with significant affinity for the benzodiazepine receptor, demonstrating their potency as antagonists in vitro (Carotti et al., 2003).
Antibacterial Properties
Fluoroquinolones and related compounds have been recognized for their antibacterial properties. A study by Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, resulting in compounds with potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Chemical Sensing
The compound and its derivatives have applications in chemical sensing, as demonstrated by Yang et al. (2015), who developed a chemosensor with selectivity and sensitivity towards specific metal ions under aqueous conditions, highlighting its utility in detecting environmental and biological analytes (Yang et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors. Saliyan and Adhikari (2008) reported that certain derivatives act as excellent inhibitors for mild steel in acidic environments, offering potential applications in protecting industrial materials (Saliyan & Adhikari, 2008).
特性
IUPAC Name |
(E)-N'-(2-fluorophenyl)-3-quinolin-3-ylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-15-6-2-4-8-17(15)21-22-18(23)10-9-13-11-14-5-1-3-7-16(14)20-12-13/h1-12,21H,(H,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVVSCRQDCQBO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

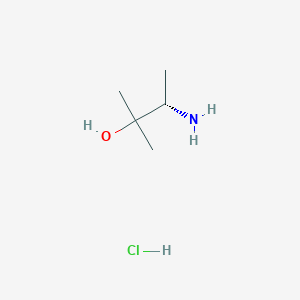
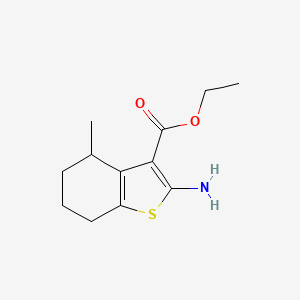
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)
![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

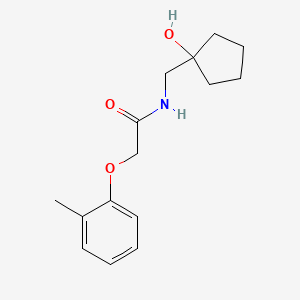

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)
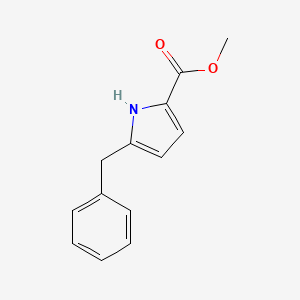

![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)
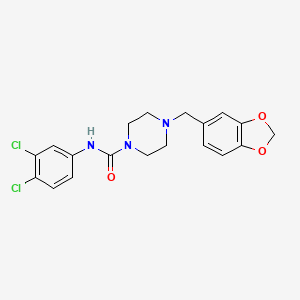
![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)